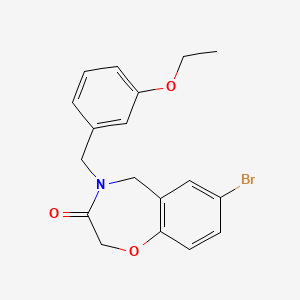

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

- A 3-ethoxybenzyl group at the 4-position, contributing to lipophilicity and influencing receptor-binding interactions.

- A ketone group at the 3-position, which may participate in hydrogen bonding or serve as a site for further derivatization.

Properties

IUPAC Name |

7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSEVZPWPLXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 3-ethoxybenzyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazepines with various functional groups.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds similar to 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit antimicrobial properties. The benzoxazepine core is known to enhance the efficacy against various bacterial and fungal strains. Comparative studies have shown that derivatives with bromine substitutions can increase potency against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazepine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis or inflammatory bowel disease.

Neuropharmacological Applications

There is emerging evidence supporting the use of benzoxazepine derivatives in neuropharmacology. These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for disorders such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazepine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 7-Bromo Compound | 15 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

| 7-Bromo Compound | 14 | Escherichia coli |

| Standard Antibiotic | 15 | Escherichia coli |

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of various benzoxazepine derivatives, it was found that the tested compound reduced levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which the compound could mitigate inflammation.

| Compound Name | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 7-Bromo Compound | 45 | 50 |

| Control (No Treatment) | 0 | 0 |

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

Modulating Receptors: Interacting with receptors to alter their signaling pathways.

Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Features

Key Observations:

Halogen Effects: The 7-bromo group in the target compound may enhance stability and receptor affinity compared to non-halogenated analogs (e.g., 7-benzoyl derivative) .

Benzyl Group Modifications :

- The 3-ethoxybenzyl substituent in the target compound introduces an oxygen atom, improving solubility relative to purely hydrocarbon chains (e.g., 4-ethylbenzyl) .

- The 4-chlorophenethyl group in a related compound increases polarity, which could influence blood-brain barrier penetration .

Discontinued Compounds: Derivatives like 7-benzoyl-4,5-dihydro-...

Research Implications

- The 3-ethoxybenzyl group in the target compound may offer a balance between lipophilicity and solubility, making it a candidate for CNS drug development.

- Structural analogs with allyl or chlorophenyl groups could serve as leads for anti-inflammatory or antimicrobial agents, though further in vitro studies are needed .

Biological Activity

7-Bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

The compound features a benzoxazepine core with bromine and ethoxybenzyl substituents that contribute to its biological activity. Its chemical formula is , and it has a molecular weight of approximately 325.20 g/mol.

Biological Activity Overview

Research indicates that derivatives of benzoxazepines exhibit a range of biological activities including:

- Antitumor Activity : Several studies have highlighted the cytotoxic effects of benzoxazepines against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial and fungal strains, suggesting potential for development as antimicrobial agents.

- Neuroprotective Effects : Some derivatives demonstrate protective effects in neurodegenerative models, indicating potential applications in treating conditions like Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Inhibition of specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : Alteration in signaling pathways such as those involving apoptosis (e.g., caspase activation).

- Interaction with DNA : Potential intercalation into DNA or interference with DNA repair mechanisms.

Case Studies

- Antitumor Efficacy :

- Antimicrobial Activity :

- Neuroprotective Studies :

Data Tables

Safety Profile

While initial studies suggest promising biological activities, safety assessments are crucial. The compound has been classified with warnings for skin irritation and acute toxicity upon ingestion . Further toxicological studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.